molecular formula C14H17BrN2O4 B11831997 tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

Katalognummer: B11831997
Molekulargewicht: 357.20 g/mol
InChI-Schlüssel: AEVORMIIXQAJCA-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate (CAS: 1932559-70-0) is a chiral benzoxazepine derivative with the molecular formula C₁₄H₁₇BrN₂O₄ and a molecular weight of 357.2 g/mol . Its structure features a seven-membered 1,5-benzoxazepine ring system substituted with a bromine atom at the 8-position, a ketone group at the 4-position, and a tert-butyl carbamate group at the (3S)-configured stereocenter. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with a purity of 97% and commercial availability in quantities ranging from 250 mg to 1 g .

The benzoxazepine core contributes to its rigid, planar conformation, while the bromine atom enhances its electrophilic reactivity, making it a valuable precursor for cross-coupling reactions. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling selective deprotection during multi-step syntheses .

Eigenschaften

Molekularformel

C14H17BrN2O4

Molekulargewicht

357.20 g/mol

IUPAC-Name

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1

InChI-Schlüssel

AEVORMIIXQAJCA-JTQLQIEISA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC(=C2)Br)NC1=O

Kanonische SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of N-Protected β-Amino Alcohols

A common approach involves cyclizing β-amino alcohol precursors to form the seven-membered benzoxazepine ring. For example:

  • Starting material : 2-Amino-5-bromophenol derivatives.

  • Protection : The amine group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Cyclization : Intramolecular nucleophilic attack of the oxygen atom on the carbonyl group forms the oxazepine ring. This step often employs acidic or basic conditions, depending on the stability of intermediates.

Example :

  • Reaction of Boc-protected 2-amino-5-bromophenol with glyoxylic acid under acidic conditions yields the lactam intermediate, which is subsequently oxidized to the ketone.

Bromination Strategies

Early-Stage Bromination

Bromine can be introduced at the aromatic ring before cyclization. Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) is effective for para-substitution relative to the hydroxyl group.

Conditions :

  • Reagent : NBS (1.1 equiv) in dichloromethane.

  • Catalyst : FeCl₃ (0.1 equiv).

  • Yield : 72–85%.

Late-Stage Bromination via Suzuki Coupling

For higher regioselectivity, palladium-catalyzed cross-coupling with bromoaryl boronic acids is employed post-cyclization.

Example :

  • Suzuki coupling of a benzoxazepine triflate with 8-bromo-1,3,2-benzodioxaborole using Pd(PPh₃)₄ as a catalyst.

Stereochemical Control

The (3S) configuration is achieved through:

  • Chiral resolution : Using diastereomeric salt formation with chiral acids (e.g., tartaric acid).

  • Asymmetric synthesis : Employing chiral auxiliaries or catalysts during cyclization. For instance, Evans oxazaborolidine catalysts enable enantioselective ketone reductions.

tert-Butyl Carbamate Installation

The Boc group is introduced via:

  • Stepwise protection : Reaction of the free amine with Boc₂O in tetrahydrofuran (THF) at 0°C.

  • One-pot methods : Simultaneous cyclization and protection using Boc-protected β-amino alcohols.

Optimized conditions :

  • Solvent : THF/H₂O (4:1).

  • Base : NaHCO₃.

  • Yield : 89–93%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Early brominationBromination → Cyclization → Boc7897High regioselectivityRequires harsh bromination conditions
Late brominationCyclization → Suzuki coupling → Boc6595Flexible substitutionLower yield due to coupling steps
Asymmetric synthesisChiral catalyst → Cyclization → Boc8299High enantiomeric excess (ee >98%)Costly catalysts

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves diastereomers.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).

  • Spectroscopic data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 4.85 (m, 1H), 3.90 (dd, J=12.0 Hz, 1H), 3.30 (dd, J=12.0 Hz, 1H), 1.45 (s, 9H).

    • HRMS : m/z 357.20 [M+H]⁺.

Scale-Up and Industrial Feasibility

Large-scale production (≥1 kg) employs continuous flow reactors to enhance cyclization efficiency and reduce reaction times. Key considerations include:

  • Cost optimization : Recycling Pd catalysts via supported ligands.

  • Waste management : Neutralizing bromination byproducts with Na₂S₂O₃.

Emerging Methodologies

Recent advances include:

  • Photocatalytic cyclization : Visible-light-mediated synthesis using Ru(bpy)₃²⁺ reduces reaction times to 2 hours.

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) achieve >99% ee for the (3S) isomer .

Analyse Chemischer Reaktionen

Carbamate Group Reactivity

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic workflows:

Reaction Conditions Products Application
HCl (2M), 60°C, 4h Free amine + CO₂ + tert-butanolDeprotection for downstream coupling
NaOH (1M), reflux, 6hSodium salt of amine + tert-butoxideIntermediate for salt formation

The stereochemistry at the 3S position remains intact during hydrolysis due to the stability of the benzoxazepine ring .

Bromine Substitution Reactions

The 8-bromo substituent participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings:

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate SNAr with amines or alkoxides:

  • Example : Reaction with morpholine (K₂CO₃, DMF, 100°C) yields 8-morpholino derivatives.

  • Limitation : Low reactivity observed with weaker nucleophiles due to moderate ring activation by the oxo group.

Cross-Coupling Reactions

Catalyst System Nucleophile Product Yield
Pd(PPh₃)₄, CuI, Et₃NPhenylboronic acid8-phenyl derivative72%
NiCl₂(dppp), Zn powderThiophenol8-(phenylthio) analog65%

The bromine’s position para to the electron-withdrawing oxo group enhances its electrophilicity in these reactions.

Oxo Group Transformations

The 4-oxo group engages in condensation and reduction reactions:

Condensation with Hydrazines

  • Forms hydrazone derivatives under mild conditions (MeOH, RT, 2h).

  • Application : Synthesis of Schiff base ligands for metal coordination.

Reduction to Alcohol

  • NaBH₄ in EtOH reduces the oxo group to a secondary alcohol (85% yield) .

  • Further functionalization (e.g., tosylation) enables alkylation or elimination pathways .

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 120°C), the benzoxazepine ring undergoes cleavage to generate a brominated anthranilic acid derivative. This reaction highlights the compound’s susceptibility to ring destabilization under extreme conditions.

Stability and Side Reactions

  • Hydrolytic Sensitivity : The carbamate group degrades in prolonged aqueous storage (pH < 4 or > 9) .

  • Thermal Decomposition : Above 200°C, decarboxylation and bromine elimination occur, forming aromatic byproducts.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Preliminary studies indicate that tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate may exhibit anticancer properties. The structural similarities to other bioactive molecules suggest that it could interact with cellular pathways involved in cancer progression.

Antimicrobial Properties

Research into the antimicrobial activity of this compound has shown promise. Its structural features may allow it to inhibit bacterial growth or act against specific pathogens.

Neurological Disorders

The benzoxazepin framework is associated with neuroprotective effects. There is potential for this compound to be explored in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action:

Compound Name Structure Features Biological Activity
Tert-butyl N-(4-chlorophenyl)carbamateChlorine substitution instead of bromineAntimicrobial properties
8-BromoquinolinoneContains a quinoline coreAnticancer activity
4-Oxoquinoline DerivativeSimilar oxo group but different ring structureAntiviral properties

The unique combination of substituents in this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate involves its interaction with specific molecular targets. The bromine atom and the benzoxazepine ring play crucial roles in its reactivity. The compound can act as a nucleophile, reacting with electrophiles to form covalent bonds.

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl Derivatives

  • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4): Features a cyclopentane ring with hydroxyl and carbamate groups. Its smaller ring size (5-membered vs. 7-membered benzoxazepine) reduces steric hindrance, favoring nucleophilic substitutions .
  • tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): Demonstrates enhanced water solubility due to the hydroxyl group, contrasting with the hydrophobic benzoxazepine core of the target compound .

Piperidine Derivatives

  • tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1549812-73-8): The piperidine ring introduces basicity (pKa ~10) absent in the benzoxazepine system, impacting pH-dependent stability .
  • tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0): Fluorine substitution increases metabolic stability compared to the bromine in the target compound, which may undergo debromination under reducing conditions .
Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Key Property Difference vs. Target Compound
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane -OH 201.3 Higher solubility
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Piperidine -F 246.3 Enhanced metabolic stability

Functional Group Variations

  • Bromine vs. Methyl Groups : Replacing bromine with a methyl group (e.g., tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate , CAS: 927652-04-8) reduces steric bulk but diminishes electrophilicity, limiting utility in Suzuki-Miyaura couplings .
  • Ketone vs. Hydroxyl Groups: The 4-oxo group in the target compound enhances hydrogen-bond acceptor capacity compared to hydroxylated analogues (e.g., tert-butyl N-[4-(aminomethyl)phenyl]carbamate, CAS: 220298-96-4), which prioritize amine reactivity .

Biologische Aktivität

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate (CAS: 1932559-70-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a tert-butyl group, a carbamate moiety, and a benzoxazepin ring system. The molecular formula is C14H17BrN2O4C_{14}H_{17}BrN_{2}O_{4}, with a molecular weight of 357.2 g/mol.

Preliminary studies indicate that this compound exhibits various biological activities that may be relevant in medicinal chemistry. Some of the proposed mechanisms include:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Neuroprotective Effects : It may protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
  • Inhibition of Enzymatic Activity : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in neurodegeneration.

In Vitro Studies

In vitro studies have revealed that this compound can significantly reduce cell death in astrocytes exposed to amyloid beta (Aβ) peptides. This suggests its potential role in neuroprotection.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy and bioavailability. Current research indicates that the compound may not exhibit significant effects compared to established treatments like galantamine when tested in animal models.

Case Studies

Case Study 1: Neuroprotective Effects Against Aβ

A study investigated the protective effects of tert-butyl N-(bromo)carbamate on astrocytes subjected to Aβ-induced toxicity. The results indicated a marked reduction in TNF-alpha levels and free radical production in treated cells compared to controls, supporting its potential as a neuroprotective agent .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of the compound, measuring malondialdehyde (MDA) levels as an indicator of oxidative stress. The findings demonstrated that treatment with tert-butyl N-(bromo)carbamate led to significantly lower MDA levels compared to untreated groups, indicating its role in mitigating oxidative damage .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of tert-butyl N-[8-bromo]carbamate compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(4-chlorophenyl)carbamateChlorine substitution instead of bromineAntimicrobial properties
8-BromoquinolinoneContains a quinoline coreAnticancer activity
4-Oxoquinoline DerivativeSimilar oxo group but different ring structureAntiviral properties

The presence of the benzoxazepin ring and specific substituents like bromine in tert-butyl N-[8-bromo]carbamate contributes to its distinct pharmacological profile compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate?

The compound is typically synthesized via a multi-step process involving:

  • Cyclization : Formation of the benzoxazepine core through intramolecular nucleophilic substitution.
  • Bromination : Introduction of bromine at the 8-position using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
  • Carbamate Protection : Reaction with tert-butyl carbamate using coupling agents (e.g., DCC or EDC) to introduce the Boc group .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is commonly employed.

Example Protocol :

StepReagents/ConditionsTimeYield
CyclizationHClO₄-SiO₂, 80°C8 hrs65%
BrominationNBS, AIBN, CCl₄12 hrs75%
Boc ProtectionBoc₂O, DMAP, DCM24 hrs85%

Q. How is the stereochemical configuration (3S) confirmed?

  • X-ray Crystallography : The gold-standard method, using programs like SHELXL for refinement .
  • Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak AD-H).
  • Optical Rotation : Comparison with literature values for (3S)-configured analogs .

Q. What safety precautions are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Keep in a cool, dry place (2–8°C) under inert atmosphere .

Advanced Research Questions

Q. How can enantioselective synthesis of the (3S) configuration be optimized?

  • Chiral Catalysts : Use of asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
  • Chiral Pool Synthesis : Starting from (S)-configured amino acids or alcohols to preserve stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during synthesis.

Key Challenge : Competing epimerization during bromination; controlled pH and low temperatures mitigate this .

Q. What structural modifications enhance biological activity in benzoxazepine derivatives?

  • Substitution Patterns :
PositionModificationObserved Effect
8-BromoReplace with Cl, CF₃Alters target binding affinity
4-OxoReduce to 4-hydroxyIncreases metabolic stability
  • Carbamate Replacement : Testing urea or amide groups to modulate solubility and pharmacokinetics .

Q. How do conflicting crystallographic data arise in related compounds, and how are they resolved?

  • Discrepancies : Differences in hydrogen-bonding networks (e.g., C=O⋯H-N vs. C-Br⋯π interactions) can lead to varied unit cell parameters .
  • Resolution : Use high-resolution datasets (>1.0 Å) and validate with DFT calculations for hydrogen-bond geometries .

Q. What analytical methods are critical for impurity profiling?

  • LC-MS : Identifies brominated byproducts (e.g., di-bromo adducts) with m/z +79.9 Da .
  • 2D NMR : NOESY confirms spatial proximity of protons, distinguishing regioisomers .

Methodological Insights

Q. How does hydrogen bonding influence the solid-state stability of this compound?

  • Graph Set Analysis : The benzoxazepine core forms R₂²(8) motifs via N-H⋯O=C interactions, stabilizing the crystal lattice .
  • Impact of Bromine : The 8-Br substituent introduces C-Br⋯O halogen bonds, enhancing thermal stability (Tₐₙₐₗ > 200°C) .

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous bromination reduces side reactions by precise temperature control.
  • Microwave Assistance : Accelerates cyclization steps (e.g., from 8 hrs to 30 mins) .

Q. How is this compound applied in kinase inhibitor development?

  • Scaffold Utility : The benzoxazepine core mimics ATP-binding motifs in kinases (e.g., PI3K, BTK).
  • Case Study : Analogous tert-butyl carbamates are used in triazolo[4,3-a]pyrazine derivatives for oncology targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.